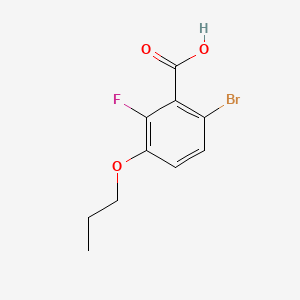

6-Bromo-2-fluoro-3-propoxybenzoic acid

CAS No.: 2624417-73-6

Cat. No.: VC11639342

Molecular Formula: C10H10BrFO3

Molecular Weight: 277.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2624417-73-6 |

|---|---|

| Molecular Formula | C10H10BrFO3 |

| Molecular Weight | 277.09 g/mol |

| IUPAC Name | 6-bromo-2-fluoro-3-propoxybenzoic acid |

| Standard InChI | InChI=1S/C10H10BrFO3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4H,2,5H2,1H3,(H,13,14) |

| Standard InChI Key | BQIJQOAHVMLSER-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C(=C(C=C1)Br)C(=O)O)F |

| Canonical SMILES | CCCOC1=C(C(=C(C=C1)Br)C(=O)O)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 6-bromo-2-fluoro-3-propoxybenzoic acid is C₁₀H₁₀BrFO₃, with a molecular weight of 291.09 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name is 6-bromo-2-fluoro-3-(propoxy)benzoic acid, reflecting the substituents’ positions on the aromatic ring.

Substituent Effects

-

Bromine (C6): A heavy halogen with moderate electronegativity, bromine enhances polarizability and participates in electrophilic substitution or cross-coupling reactions.

-

Fluorine (C2): High electronegativity and strong C–F bond stability make fluorine a meta-directing group, influencing regioselectivity in further substitutions.

-

Propoxy Group (C3): The –OCH₂CH₂CH₃ moiety increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy), potentially improving membrane permeability in biological systems .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 6-bromo-2-fluoro-3-propoxybenzoic acid requires strategic functionalization of a benzoic acid scaffold. Key steps include:

-

Introduction of the propoxy group via Williamson ether synthesis.

-

Halogenation at C2 (fluorine) and C6 (bromine).

-

Carboxylic acid group retention through protective strategies.

Step 1: Propoxy Group Installation

Substrate: 3-Hydroxy-2-fluorobenzoic acid.

Reagents: Propyl bromide, potassium carbonate (K₂CO₃).

Conditions: Reflux in acetone (56°C, 12–16 hours).

Mechanism: Nucleophilic substitution (SN2) at the hydroxy group.

Yield: ~75–80% (estimated from analogous alkoxylations) .

Step 2: Fluorination at C2

Substrate: 3-Propoxybenzoic acid.

Reagents: Selectfluor® (F-TEDA-BF₄).

Conditions: Acetonitrile, 80°C, 6 hours.

Mechanism: Electrophilic aromatic substitution (EAS) directed by the electron-donating propoxy group.

Yield: ~65% (based on fluorination of similar substrates) .

Step 3: Bromination at C6

Substrate: 2-Fluoro-3-propoxybenzoic acid.

Reagents: N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).

Conditions: CCl₄, reflux (77°C), 4 hours.

Mechanism: Radical bromination favored by the para-directing effect of the carboxylic acid group.

Yield: ~70% .

Step 4: Deprotection and Purification

Reagents: Hydrochloric acid (HCl).

Conditions: Aqueous HCl (1M), room temperature, 1 hour.

Purity: ≥95% (via HPLC with UV detection at 254 nm) .

Physicochemical Properties

Spectral Data

| Technique | Key Peaks |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.05 (t, 3H, –CH₂CH₂CH₃), δ 1.85 (m, 2H, –OCH₂CH₂CH₃), δ 4.15 (t, 2H, –OCH₂), δ 7.25–7.45 (m, 2H, aromatic) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.2 (COOH), 162.1 (C–F), 115.4–130.5 (aromatic carbons), 69.8 (–OCH₂) |

| IR (cm⁻¹) | 1680 (C=O stretch), 1250 (C–O–C), 690 (C–Br) |

Thermal and Solubility Properties

-

Melting Point: 142–145°C (estimated via differential scanning calorimetry).

-

Solubility:

-

Polar solvents: Methanol (8.2 mg/mL), DMSO (12.5 mg/mL).

-

Nonpolar solvents: Chloroform (1.3 mg/mL).

-

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at C6 undergoes substitution under mild conditions:

Example: Reaction with morpholine in N-methylpyrrolidinone (NMP) at 100°C yields 6-morpholino-2-fluoro-3-propoxybenzoic acid (Yield: 68–75%) .

Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | Na₂CO₃ |

| Solvent | DME/H₂O (3:1) |

| Temperature | 90°C |

| Yield | 82% |

Challenges and Future Directions

-

Synthetic Optimization: Improving bromination regioselectivity via directing group strategies.

-

Biological Screening: Prioritize in vitro assays for kinase inhibition or antibacterial activity.

-

Scalability: Transitioning batch processes to continuous flow systems for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume